An In-depth Technical Guide to the Synthesis of N,N'-Diphenylguanidine Monohydrochloride
An In-depth Technical Guide to the Synthesis of N,N'-Diphenylguanidine Monohydrochloride
This technical guide provides a comprehensive overview of the primary synthesis pathways for N,N'-Diphenylguanidine (DPG) and its subsequent conversion to N,N'-Diphenylguanidine monohydrochloride. It is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. This document details the historical and modern synthetic routes, presents quantitative data in a comparative format, and provides detailed experimental protocols.
Introduction
N,N'-Diphenylguanidine (DPG), also known as 1,3-Diphenylguanidine, is an organic compound with the formula C13H13N3[1][2]. It is a white to cream-colored crystalline solid[1][2]. DPG is widely used as a medium-speed accelerator in the vulcanization of natural and synthetic rubber, finding application in the manufacturing of tires, rubber sheets, and other industrial rubber products[1][2][3]. It also serves as a complexing agent for the detection of metals and organic bases and is a primary standard for acids[1][2][4]. The monohydrochloride salt is formed by the reaction of DPG with hydrochloric acid[5].
The industrial synthesis of DPG has evolved from early methods involving toxic reagents to more efficient and environmentally conscious processes. The most common and historically significant approach involves the desulfurization of N,N'-diphenylthiourea (thiocarbanilide)[6][7].
Core Synthesis Pathways
The dominant synthesis strategy for N,N'-Diphenylguanidine is a two-step process:
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Synthesis of the intermediate, N,N'-diphenylthiourea (thiocarbanilide).
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Oxidative desulfurization and amination of thiocarbanilide to form DPG.
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Conversion of DPG to its monohydrochloride salt.
The precursor, thiocarbanilide, is typically synthesized by the reaction of aniline with carbon disulfide[5][7].
A common method involves mixing aniline, carbon disulfide, and a small amount of sulfur, which acts as a catalyst[5][6]. The mixture is heated to initiate the reaction, which produces thiocarbanilide and hydrogen sulfide (H₂S) gas[5].
Figure 1: Synthesis of N,N'-Diphenylthiourea from Aniline.
The conversion of thiocarbanilide to DPG involves desulfurization in the presence of an aminating agent, typically ammonia. Several methods have been developed, differing primarily in the choice of desulfurizing agent or catalyst.
Common Desulfurization Methods:
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Lead(II) Oxide (Litharge) Method: A historical method where thiocarbanilide is desulfurized using lead(II) oxide in an alcoholic solution of an ammonium salt[6]. This method is now largely obsolete due to lead's toxicity and environmental concerns[3].
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Iron(III) Oxide Method: This process uses Fe₂O₃ as a desulfurizing agent in the presence of liquefied ammonia[5].
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Copper(II) Acetate/Oxygen Method: A more modern approach that uses a catalytic amount of copper(II) acetate in the presence of oxygen and ammonia[8][9]. This method offers high yields and avoids the use of stoichiometric heavy metal oxides[9].
The reaction is believed to proceed through a carbodiphenylimide intermediate, which is unstable and reacts with ammonia to form DPG[6][7].
The final step involves the neutralization of the basic N,N'-Diphenylguanidine with hydrochloric acid to form the monohydrochloride salt[5]. This is a standard acid-base reaction.
Figure 2: Overall synthesis pathway to N,N'-Diphenylguanidine Monohydrochloride.
Quantitative Data Summary
The following table summarizes quantitative data from various synthesis methods described in the literature.
| Step | Method | Key Reagents | Temperature (°C) | Pressure | Yield | Reference |
| 1 | Thiocarbanilide Synthesis | Aniline, CS₂, Sulfur | 50 - 70 | 0.05 MPa | > 90% | CN1057832A[5] |
| 2 | DPG Synthesis (Iron Oxide) | Thiocarbanilide, Fe₂O₃, NH₃ | 40 - 70 | 0.25 MPa | 80% | CN1057832A[5] |
| 2 | DPG Synthesis (Copper Acetate) | Thiocarbanilide, Cu(OAc)₂, O₂ | 50 | 1.5 bar | Not specified | US04898978[8] |
| 2 | DPG Synthesis (Copper Acetate) | Thiocarbanilide, Cu(OAc)₂, O₂ | 60 | 0.25 MPa | 96.1% | CN108586295A[9] |
Detailed Experimental Protocols
This protocol is based on patent CN1057832A.[5]
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Reaction Setup: In a suitable reaction flask, add 80 mL of aniline, 28 mL of carbon disulfide, 108 mL of water, and 0.1-0.4 g of sulfur.
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Reaction: Heat the mixture to 50-70 °C to initiate the reaction, which slowly emits H₂S gas.
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Duration: Maintain the reaction for 5-6 hours.
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Work-up: After the reaction is complete, filter the solution. Wash the resulting solid with water and dry it to obtain thiocarbanilide.
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Yield: This process yields approximately 91 g of product (over 90% yield) with a melting point of 154-156 °C[5].
This protocol is based on patent CN1057832A.[5]
-
Reaction Setup: In a pressure reactor, add diphenylthiourea and a catalyst of Fe₂O₃ supported on γ-Al₂O₃ in ethanol.
-
Amination: Introduce liquefied ammonia into the reactor until the pressure reaches 0.25 MPa.
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Reaction: Heat the mixture to 40-70 °C and maintain the reaction for 6-10 hours.
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Work-up: After the reaction, filter the mixture. The filtrate contains DPG.
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Yield: The reported yield for the final DPG product after subsequent steps is 80%[5].
This protocol is based on patent CN108586295A.[9]
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Preparation of Reactant Slurry: Mix 400 g of diphenylthiourea, 0.5 g of catalyst copper(II) acetate, and 372 mL of 24 wt.% aqueous ammonia. Add this slurry to 3500 mL of a mixed solvent of acetone and ethyl acetate (3:1 volume ratio) under stirring.
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Microreactor Setup: Feed the reactant mixture and oxygen into a microchannel reactor at flow rates of 2.9 mL/min and 14.3 mL/min, respectively.
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Reaction Conditions: Maintain the reaction temperature at 60 °C and the pressure at 0.25 MPa. The residence time in the reactor is 3 minutes.
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Work-up: The product solution is subjected to reduced pressure distillation to recover the organic solvents. The resulting solid material is washed with an alkali solution, then with water, and finally dried to obtain DPG.
-
Yield: The reported yield of DPG is 96.1%[9].
This protocol is a general procedure based on the chemistry described in patent CN1057832A.[5]
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Dissolution: Dissolve the crude N,N'-Diphenylguanidine obtained from one of the above protocols in a suitable solvent (e.g., ethanol).
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Acidification: Slowly add hydrochloric acid to the solution while stirring. The DPG will react to form its hydrochloride salt, which is typically less soluble in organic solvents.
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Crystallization and Filtration: The N,N'-Diphenylguanidine monohydrochloride will precipitate out of the solution. Cool the mixture to maximize crystallization.
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Purification: Filter the crystals and wash them with a small amount of cold solvent to remove impurities.
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Drying: Dry the purified crystals under vacuum.
Figure 3: Experimental workflow for the synthesis of DPG Monohydrochloride.
Conclusion
The synthesis of N,N'-Diphenylguanidine monohydrochloride is a well-established process, primarily relying on the desulfurization of thiocarbanilide. While historical methods using stoichiometric lead oxide were effective, they have been superseded by more sustainable catalytic processes. Modern methods, such as the use of copper(II) acetate with oxygen in continuous flow microreactors, offer high yields (up to 96.1%), improved safety, and reduced environmental impact[9]. The final conversion to the hydrochloride salt is a straightforward acid-base neutralization. The choice of a specific synthetic route in a research or industrial setting will depend on factors such as cost, scale, available equipment, and environmental regulations.
References
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- 4. N,N'-Diphenylguanidine monohydrochloride | 24245-27-0 | Benchchem [benchchem.com]
- 5. CN1057832A - Preparation technique of diphenyl guanidine - Google Patents [patents.google.com]
- 6. US1422506A - Process of making diphenylguanidine - Google Patents [patents.google.com]
- 7. Buy n,n-Diphenylguanidine (EVT-8925495) | 20277-92-3 [evitachem.com]
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